Indicine

概要

説明

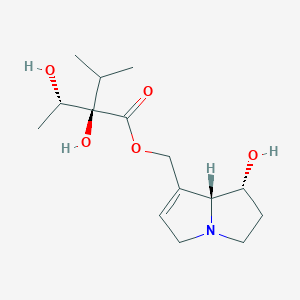

Indicine is a pyrrolizidine alkaloid found in various plants, particularly those belonging to the Boraginaceae family. Pyrrolizidine alkaloids are known for their complex structures and significant biological activities, including both therapeutic and toxic effects. This compound, like other pyrrolizidine alkaloids, has been studied for its potential medicinal properties as well as its toxicological impact.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of indicine involves several steps, starting from basic organic compounds. One common synthetic route includes the formation of the pyrrolizidine core through cyclization reactions. The process typically involves:

Starting Materials: Simple amines and aldehydes.

Reaction Conditions: Acidic or basic conditions to facilitate cyclization.

Catalysts: Often, metal catalysts like palladium or nickel are used to enhance the reaction efficiency.

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and potential toxicity. extraction from natural sources, such as plants in the Boraginaceae family, is a more feasible method. This involves:

Extraction: Using solvents like methanol or ethanol to extract the alkaloid from plant material.

Purification: Techniques such as chromatography are employed to purify this compound from other plant constituents.

化学反応の分析

Reduction of Indicine N-Oxide to this compound

This compound N-oxide, a major metabolite and precursor of this compound, undergoes reduction to form this compound. This reaction is critical in pharmacological studies to understand its bioactivation and detoxification pathways.

Reaction Conditions :

-

Reagents : Zinc (Zn) in acetic acid (CH₃COOH) or ammonium chloride (NH₄Cl) solutions.

-

Outcome : Cleavage of the N-oxide bond yields this compound, a tertiary amine.

Mechanism :

The reduction involves electron transfer from Zn to the N-oxide group, followed by protonation to regenerate the tertiary amine structure. This process is pH-dependent, with acidic conditions favoring faster kinetics .

Metabolic Conjugation with Thiol Groups

In vivo studies reveal this compound’s interaction with biological thiols, leading to covalent adducts.

Experimental Findings :

-

Model System : Rats injected with this compound showed metabolites bound to hemoglobin thiol groups.

-

Reaction : Thiol groups in hemoglobin react with dehydrothis compound (a reactive pyrrolic metabolite of this compound), forming pyrrolic monoethyl ethers.

-

Conditions : Ethanol and silver nitrate (AgNO₃) under buffered conditions isolate these conjugates .

Significance :

This conjugation is a detoxification pathway but also highlights potential toxicity mechanisms, as pyrrolic metabolites are hepatotoxic .

Enzymatic Oxidation to this compound N-Oxide

This compound is reversibly oxidized to its N-oxide form by hepatic enzymes.

Key Enzymes :

-

Flavin-containing monooxygenases (FMOs) : Catalyze the oxygenation of tertiary amines.

Implications :

The N-oxide form enhances solubility for renal excretion but retains antitumor activity, making it a dual-function metabolite .

DNA Interaction and Cleavage

While this compound itself is not directly implicated in DNA damage, its N-oxide derivative interacts with nucleic acids.

Research Insights :

-

Mechanism : this compound N-oxide binds to the minor groove of DNA, inducing strand breaks via radical-mediated cleavage.

-

Experimental Evidence :

Synthetic and Structural Modifications

This compound’s synthesis involves stereoselective strategies to construct its pyrrolizidine core.

Key Steps :

-

Ring Formation : Cyclization of amino alcohols or esters.

-

Esterification : Introduction of the 9-ester group via acyl transfer reactions .

Challenges :

科学的研究の応用

Genetic Diversity and Adaptation

Indicine cattle exhibit significant genetic diversity, which is crucial for understanding their adaptability to diverse environments. Recent studies utilizing whole-genome sequencing have revealed a wealth of information regarding the genomic architecture of this compound cattle.

- Genomic Analysis : A comprehensive study involving 354 this compound cattle from 57 breeds highlighted the genetic variations across populations. This research indicated a higher nucleotide diversity in this compound compared to taurine cattle, suggesting a robust genetic pool that may enhance adaptability to extreme conditions such as heat and humidity .

- Introgression and Hybrid Vigor : Research has shown that adaptive traits from this compound cattle have been introgressed into local breeds, enhancing their resilience and productivity. For instance, adaptive introgression from this compound into Central Italian cattle has improved their performance under local environmental stressors .

Case Studies in Agriculture

This compound cattle are pivotal in various agricultural practices, especially in tropical and subtropical regions where they are often preferred for their heat tolerance and disease resistance.

- Nellore Cattle : A case study on Nellore cattle (a prominent this compound breed) demonstrated their superior performance in harsh climates compared to taurine breeds. The study emphasized the importance of specific genomic traits that confer resilience against diseases prevalent in tropical environments .

- Pangenomic Insights : The analysis of Chinese this compound cattle revealed novel structural variants and significant genetic diversity, which can be harnessed for breeding programs aimed at improving disease resistance and productivity . This pangenomic approach allows for a more tailored selection process in breeding programs.

Biotechnological Applications

The unique properties of this compound cattle extend into biotechnological applications, particularly in genetic engineering and conservation efforts.

- Gene Editing : Advances in CRISPR technology have enabled targeted gene editing in this compound breeds to enhance desirable traits such as milk production and disease resistance. Research indicates that specific copy number variations (CNVs) associated with beneficial traits can be manipulated for improved outcomes in livestock breeding .

- Conservation Genetics : The genetic insights gained from studying this compound diversity contribute to conservation efforts aimed at preserving endangered breeds. By understanding the genetic makeup of these animals, strategies can be developed to maintain biodiversity within livestock populations .

Summary Table of Applications

作用機序

Indicine exerts its effects primarily through its interaction with cellular macromolecules:

Molecular Targets: DNA and proteins.

Pathways Involved: this compound can form adducts with DNA, leading to mutations and cytotoxicity. It also inhibits protein synthesis by interacting with ribosomal RNA.

Toxicity Mechanism: The formation of DNA adducts and inhibition of protein synthesis contribute to its toxic effects, including hepatotoxicity and carcinogenicity.

類似化合物との比較

Indicine is part of a larger group of pyrrolizidine alkaloids, which include:

- Lycopsamine

- Echinatine

- Intermedine

Comparison:

- Lycopsamine and Echinatine: Similar in structure but differ in the position and type of substituents on the pyrrolizidine core.

- Intermedine: Shares a similar core structure but has different functional groups, leading to variations in biological activity and toxicity.

Uniqueness: this compound’s unique combination of functional groups and its specific reactivity profile make it distinct among pyrrolizidine alkaloids. Its ability to form DNA adducts and its potent biological activity highlight its significance in both research and toxicology.

生物活性

Indicine, a pyrrolizidine alkaloid, has garnered attention for its significant biological activities, particularly in the context of antitumor properties. This article delves into the biological activity of this compound, highlighting its mechanisms, metabolic pathways, and clinical implications based on diverse research findings.

Overview of this compound

This compound is primarily derived from the plant Heliotropium indicum, which contains various pyrrolizidine alkaloids. Among these, this compound N-oxide is noted for its unique metabolic conversion and enhanced antitumor activity compared to its free base form, this compound. The compound's bioactivity is linked to its ability to interact with cellular components and induce cytotoxic effects in tumor cells.

Metabolic Pathways

This compound N-oxide undergoes metabolic conversion to this compound through anaerobic reduction facilitated by gut flora and hepatic microsomal enzymes. This process is crucial as it enhances the compound's bioavailability and therapeutic efficacy:

- Metabolic Conversion : this compound N-oxide is reduced to this compound in the body, which is then detected in plasma and excreted in urine. The conversion is significantly influenced by gut microbiota, as antibiotics like neomycin and erythromycin can reduce plasma levels of this compound by altering gut flora composition .

- Antitumor Mechanism : Research indicates that this compound N-oxide exhibits greater antitumor activity than its free base form. Studies on mice bearing P-388 leukemia demonstrated that this compound N-oxide could exert cytotoxic effects without requiring conversion to this compound .

Biological Activity and Case Studies

The biological activity of this compound has been explored through various studies, demonstrating its potential in cancer treatment:

- Cytotoxicity Studies : this compound N-oxide has shown promising cytotoxic activity against several tumor models. It binds to tubulin at a distinct site, inhibiting microtubule assembly, which is critical for cell division . This mechanism underlines its potential as an antitumor agent.

- Clinical Implications : In clinical settings, the antitumor effects of this compound have been evaluated in relation to other chemotherapeutic agents. Its unique properties suggest that it could be utilized as a complementary treatment option for various cancers, particularly where traditional therapies may fail or cause significant side effects .

Table 1: Comparative Antitumor Activity of this compound and this compound N-Oxide

| Compound | Form | Antitumor Activity (in vitro) | Mechanism of Action |

|---|---|---|---|

| This compound | Free Base | Moderate | Alkylation of DNA |

| This compound N-Oxide | N-Oxide | High | Inhibition of microtubule assembly |

Table 2: Effects of Gut Flora on this compound Metabolism

| Antibiotic | Effect on Gut Flora | Plasma Level of this compound |

|---|---|---|

| Neomycin | Reduces anaerobes | Decreased |

| Erythromycin | Reduces anaerobes | Decreased |

| None | Normal flora | Increased |

特性

IUPAC Name |

[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO5/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVVQRJOGUKCEG-XTWPYSKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197389 | |

| Record name | Indicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-82-0 | |

| Record name | Indicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INDICINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T82SFG1584 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of indicine?

A1: this compound has a molecular formula of C18H25NO6 and a molecular weight of 351.4 g/mol. []

Q2: What is the structural difference between this compound and this compound N-oxide?

A2: this compound N-oxide is characterized by an oxygen atom double-bonded to the nitrogen atom in the pyrrolizidine ring, while this compound exists in its free base form. [, ]

Q3: Can this compound N-oxide be converted to this compound?

A3: Yes, this compound N-oxide is metabolized to this compound in both rabbits and humans. This conversion is catalyzed by the hepatic microsomal fraction and the gut flora. []

Q4: What is the primary mechanism of action of pyrrolizidine alkaloids like this compound?

A4: PAs, including this compound, exert their biological effects through their conversion into reactive pyrrolic metabolites. These metabolites can alkylate cellular macromolecules, including DNA, leading to cytotoxicity. []

Q5: How does the activity of this compound N-oxide compare to this compound?

A5: Interestingly, this compound N-oxide demonstrates superior antitumor activity compared to its free base form, this compound. Studies in mice suggest that the conversion of this compound N-oxide to this compound might not be essential for its antitumor effects. []

Q6: What specific biological targets have been identified for this compound or its metabolites?

A6: Research has shown that pyrrolic metabolites of this compound can bind to thiol groups on hemoglobin. [] Whether similar interactions occur with other proteins relevant to its antitumor activity remains to be investigated.

Q7: Do structural modifications of this compound affect its activity?

A7: Yes, different esterifying acids at the C-9 position of the pyrrolizidine ring can significantly impact the antitumor activity of this compound analogs. For instance, in the P388 lymphocytic leukemia model, some synthetic analogs exhibited greater potency compared to this compound N-oxide. []

Q8: How is this compound N-oxide metabolized in the body?

A8: this compound N-oxide is primarily metabolized to this compound via reduction. This process occurs in both the liver and the gut, with the gut flora playing a significant role in rabbits. []

Q9: How is this compound N-oxide eliminated from the body?

A9: Approximately 40% of the administered dose of this compound N-oxide is excreted unchanged in urine within 24 hours, with an additional 2% excreted as this compound. []

Q10: Are there any drug-drug interactions associated with this compound N-oxide?

A10: Prior treatment with nitrosoureas has been shown to enhance the myelosuppressive toxicity of this compound N-oxide. []

Q11: What are the primary toxicities associated with this compound N-oxide in humans?

A11: Dose-limiting toxicities observed in clinical trials include reversible leukopenia and thrombocytopenia (low white blood cell and platelet counts). Other adverse effects include nausea, vomiting, transient increases in serum creatinine, and alterations in liver enzymes. [, ]

Q12: Does repeated administration of this compound N-oxide impact its toxicity?

A12: Yes, repetitive courses of this compound N-oxide have a cumulative effect on myelosuppression severity. []

Q13: Have any specific pyrrolic metabolites been linked to this compound toxicity?

A13: While specific toxic pyrrolic metabolites haven't been definitively identified, research suggests that dehydro-derivatives of this compound are likely responsible for the observed toxicity, particularly their interaction with thiol groups in vivo. []

Q14: What analytical techniques are used to quantify this compound N-oxide in biological samples?

A14: Gas chromatography-mass spectrometry (GC-MS) [] and differential pulse polarography [] have been successfully employed to quantify this compound N-oxide in biological matrices with high sensitivity.

Q15: What are this compound cattle?

A15: this compound cattle (Bos indicus) are a subspecies of domestic cattle originating from the Indian subcontinent. They are known for their adaptation to hot and humid climates and exhibit distinct physical characteristics compared to taurine cattle (Bos taurus). [, , , , , , , , , ]

Q16: What genetic markers are used to trace this compound ancestry in cattle?

A17: Several genetic markers are employed to track this compound ancestry, including Y-chromosome microsatellites [, , ], mitochondrial DNA (mtDNA) [, ], and single nucleotide polymorphisms (SNPs) distributed across the genome. [, , , , , ]

Q17: How does the level of this compound introgression vary geographically?

A18: In Africa, this compound introgression is more pronounced in East and West Africa, while Southern African breeds typically exhibit lower levels. In China, this compound ancestry decreases from south to north, reflecting historical patterns of cattle introduction and breeding. [, , ]

Q18: How has this compound introgression impacted the genetic diversity of cattle?

A19: Introgression from this compound cattle has contributed to increased genetic diversity in many recipient populations. This diversity is valuable for adaptation to challenging environments and for selection for desirable production traits. [, , ]

Q19: What are some phenotypic traits associated with this compound ancestry in cattle?

A20: this compound cattle are known for their heat tolerance, disease resistance, and characteristic humps. These traits are often observed to varying degrees in crossbred animals, depending on the level of this compound introgression. [, , , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。